Anti-Inflammatory Activity: EMCO Exhibits Intermediate Potency in iNOS Inhibition Relative to EMCD and EDMO
In a head-to-head comparison of three structurally related cucurbitane triterpenoids, EMCO (5,19-epoxy-25-methoxycucurbita-6,23-dien-3β-ol) demonstrated an IC50 of 25.7 μM for inhibition of TNF-α-induced iNOS expression in FL83B cells. This activity was lower than that of EMCD (5β,19-epoxy-25-methoxycucurbita-6,23-diene-3β,19-diol; IC50 = 19.8 μM) but markedly superior to EDMO (5β,19-epoxy-19,25-dimethoxycucurbita-6,23-dien-3β-ol), which showed no significant iNOS reduction [1]. The data establish EMCO as a moderately active anti-inflammatory agent, providing a defined reference point for SAR investigations targeting the C-19 position.
| Evidence Dimension | Inhibition of TNF-α-induced iNOS expression |
|---|---|
| Target Compound Data | IC50 = 25.7 μM |
| Comparator Or Baseline | EMCD: IC50 = 19.8 μM; EDMO: no significant inhibition |
| Quantified Difference | EMCO is 1.3-fold less potent than EMCD; EDMO is inactive |
| Conditions | FL83B hepatocyte cell line; TNF-α stimulation |
Why This Matters
This direct comparison quantifies the functional consequence of C-19 substitution, enabling researchers to select the appropriate analog for dose-response and mechanistic studies.
- [1] Cheng, H. L., Kuo, C. Y., Liao, Y. W., & Lin, C. C. (2017). Comparison of Anti-Inflammatory Activities of Structurally Similar Triterpenoids Isolated from Bitter Melon. Natural Product Communications, 12(12), 1934578X1701201208. View Source
